Budlein A is a sesquiterpene lactone derived from the plant Viguiera robusta, which is known for its anti-inflammatory and analgesic properties. The chemical structure of Budlein A features a unique lactone ring, contributing to its biological activity and reactivity. Its molecular formula is C${15}$H${18}$O$_{3}$, and it has been studied for its potential therapeutic applications in various inflammatory conditions.
Budlein A exhibits significant biological activity, particularly in modulating immune responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-12, as well as chemokines like CXCL8 . Furthermore, Budlein A induces apoptosis in neutrophils while inhibiting their activity, suggesting a potential role in managing inflammatory diseases . In vivo studies have indicated that Budlein A can reduce mechanical hypersensitivity and edema in models of arthritis, highlighting its analgesic properties .
The synthesis of Budlein A can be achieved through various methods, including extraction from Viguiera robusta or through total synthesis in the laboratory. Natural extraction involves isolating the compound from the plant material using solvents like ethanol or methanol. Synthetic routes may include cyclization reactions that form the lactone structure characteristic of sesquiterpene lactones.
Budlein A has potential applications in pharmaceuticals due to its anti-inflammatory and analgesic properties. It may be beneficial for treating conditions such as arthritis, where inflammation plays a crucial role. Additionally, its ability to modulate immune responses makes it a candidate for further research in immunotherapy and related fields.
Studies on Budlein A's interactions reveal its capacity to inhibit leukocyte-endothelial cell interactions induced by lipopolysaccharides (LPS), which are critical in inflammatory responses . This inhibition is mediated through the downregulation of cytokine production, suggesting that Budlein A could be effective in reducing excessive inflammatory responses.
Budlein A shares structural similarities with other sesquiterpene lactones, which often exhibit anti-inflammatory properties. Here are some comparable compounds:
Compound Name | Source | Key Properties |
---|---|---|
Costunolide | Saussurea costus | Anti-inflammatory, analgesic |
Artemisinin | Artemisia annua | Antimalarial, anti-inflammatory |
Lactucopicrin | Lactuca sativa | Analgesic, anti-inflammatory |
Parthenolide | Tanacetum parthenium | Anti-inflammatory, potential anticancer |
Uniqueness of Budlein A: While many sesquiterpene lactones exhibit similar anti-inflammatory effects, Budlein A's specific mechanism of action—particularly its influence on neutrophil apoptosis and cytokine modulation—sets it apart from others like costunolide and parthenolide. Its ability to effectively reduce joint edema and hypersensitivity also highlights its potential as a targeted therapeutic agent in inflammatory diseases.
Budlein A possesses the molecular formula C20H22O7, corresponding to a molecular weight of 374.4 grams per mole [1] [4]. The compound exhibits a complex tricyclic structure characteristic of furanoheliangolide-type sesquiterpene lactones [16] [18]. The systematic International Union of Pure and Applied Chemistry name for Budlein A is [(2Z,4R,8R,9R,11R)-2-(hydroxymethyl)-11-methyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] (Z)-2-methylbut-2-enoate [1] [4] [7].
The structural framework of Budlein A incorporates a dioxatricyclo[9.2.1.04,8]tetradeca core system, which forms the foundation of its biological activity [4] [17]. The molecular structure contains twenty carbon atoms, twenty-two hydrogen atoms, and seven oxygen atoms arranged in a highly organized three-dimensional configuration [1] [7]. The Chemical Abstracts Service registry number for Budlein A is 59481-48-0, providing a unique identifier for this sesquiterpene lactone [4] [7].
Property | Value |
---|---|
Molecular Formula | C20H22O7 |
Molecular Weight | 374.4 g/mol |
Chemical Abstracts Service Number | 59481-48-0 |
InChI Key | BMVJFNLJSZHNNS-ZXRHVTAXSA-N |
Budlein A typically exists as a solid crystalline compound under standard conditions [10]. The compound demonstrates notable stability characteristics that are influenced by environmental factors such as pH and temperature [22]. Research has demonstrated that sesquiterpene lactones bearing side chains, including Budlein A, exhibit differential stability profiles depending on the surrounding chemical environment [22].
Studies examining the stability of sesquiterpene lactones under various conditions have revealed that compounds with side chain ester groups lose these substituents at physiological pH values of 7.4 and elevated temperatures of 37 degrees Celsius [22]. However, these same compounds maintain their structural integrity at more acidic conditions with pH values of 5.5 [22]. This pH-dependent stability pattern has significant implications for the storage and handling of Budlein A in laboratory and research environments [22].
Budlein A belongs to the furanoheliangolide subclass of sesquiterpene lactones, characterized by a distinctive tricyclic framework [16] [18] [25]. The core structure consists of a sesquiterpene backbone containing fifteen carbon atoms derived from farnesyl diphosphate through cyclization and oxidation processes [26]. The lactone functionality is integral to the molecule's structure and biological activity, forming a five-membered ring system that contributes to the compound's overall stability [26] [28].
The furanoheliangolide framework of Budlein A incorporates a furan ring fused to the main sesquiterpene backbone [25] [27]. This structural arrangement is typical of heliangolide-type compounds, which represent an isomeric form of germacranolides with a cyclodecadiene skeleton and specific double bond configurations [29]. The presence of the furan ring system enhances the molecular rigidity and contributes to the compound's distinctive spectroscopic properties [16] [25].
The stereochemical configuration of Budlein A is precisely defined by the absolute configuration at multiple chiral centers within the molecule [1] [4] [7]. The compound exhibits the stereochemical designation (2Z,4R,8R,9R,11R), indicating the spatial arrangement of substituents around each asymmetric carbon atom [1] [4]. The Z-configuration at position 2 refers to the geometric isomerism of the double bond, while the R-configurations at positions 4, 8, 9, and 11 describe the absolute stereochemistry at these chiral centers [1] [7].
Nuclear magnetic resonance spectroscopy studies have confirmed the stereochemical assignments through nuclear Overhauser effect spectroscopy experiments and coupling constant analysis [9] [16]. The stereochemical integrity of Budlein A is crucial for its biological activity, as different stereoisomers may exhibit varying levels of potency and selectivity in biological systems [11] [14]. The specific three-dimensional arrangement of functional groups in Budlein A contributes to its ability to interact with biological targets through precise molecular recognition mechanisms [5] [8].
Budlein A contains several important functional groups that contribute to its chemical reactivity and biological properties [1] [4] [16]. The molecule features a hydroxymethyl group (-CH2OH) at position 2, which provides a site for hydrogen bonding interactions and potential chemical modifications [1] [7]. The methylidene group (=CH2) at position 7 represents an exocyclic double bond that is characteristic of many biologically active sesquiterpene lactones [1] [4] [16].
The compound contains two distinct carbonyl groups: a ketone functionality at position 6 and a lactone carbonyl at position 12, both contributing to the molecule's electrophilic character [9] [16]. These dioxo groups (C=O) are essential for the compound's biological activity, particularly its ability to interact with nucleophilic sites in biological molecules [5] [8]. Additionally, Budlein A incorporates a (Z)-2-methylbut-2-enoate ester side chain, which provides additional sites for molecular interactions and influences the compound's overall lipophilicity [1] [7] [9].
Functional Group | Position | Chemical Significance |
---|---|---|
Hydroxymethyl | Position 2 | Hydrogen bonding capability |
Methylidene | Position 7 | Exocyclic double bond reactivity |
Ketone | Position 6 | Electrophilic carbonyl center |
Lactone | Position 12 | Cyclic ester functionality |
Ester side chain | Position 9 | Lipophilic character enhancement |
Comprehensive nuclear magnetic resonance spectroscopy analysis of Budlein A has provided detailed structural information through both one-dimensional and two-dimensional techniques [9] [16]. The proton nuclear magnetic resonance spectrum reveals characteristic signals that confirm the presence of all expected functional groups and their connectivity patterns [9]. Key signals include the hydroxymethyl protons appearing as a doublet of doublets at 4.40 parts per million with specific coupling constants [9].
The carbon-13 nuclear magnetic resonance spectrum of Budlein A displays twenty distinct carbon signals corresponding to the molecular formula C20H22O7 [9] [16]. Carbonyl carbons appear in the expected downfield region, with the ketone carbon at position 1 resonating at 205.0 parts per million and the lactone carbonyl at position 12 appearing at 168.8 parts per million [9]. The ester carbonyl of the side chain is observed at 165.8 parts per million, confirming the presence of the (Z)-2-methylbut-2-enoate substituent [9].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation, have established the complete connectivity pattern of Budlein A [9] [16]. These experiments confirm the attachment points of various substituents and validate the proposed tricyclic framework structure [9]. Nuclear Overhauser effect spectroscopy data support the stereochemical assignments and provide information about the three-dimensional conformation of the molecule [16].
Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
H-2 | 5.69 | singlet | - |
H-5 | 6.22 | doublet of triplets | J5,6 = 4.2; J5,15 = 1.6 |
H-6 | 5.38 | doublet of doublets of doublets | J6,5 = 4.2; J6,7 = 4.4; J6,15 = 1.7 |
H-8 | 5.26 | doublet of doublets of doublets | J8,7 = 2.0; J8,9 = 5.5; J8,9 = 3.6 |
H-15 | 4.40 | doublet of doublets | J15,6 = 1.7; J15,5 = 1.6 |
Mass spectrometry analysis of Budlein A provides valuable information about its molecular structure and fragmentation behavior under various ionization conditions [11] [14]. The molecular ion peak appears at mass-to-charge ratio 374, confirming the molecular weight of the compound [1] [11]. Electrospray ionization mass spectrometry studies have revealed characteristic fragmentation patterns that are diagnostic for the furanoheliangolide structure [11] [14].
The fragmentation pattern of Budlein A is influenced by its stereochemical configuration, particularly the orientation of the side chain ester group [11] [14]. Under collision-induced dissociation conditions, Budlein A generates a characteristic fragment ion at mass-to-charge ratio 83, which is attributed to the loss of the tricyclic core and retention of the side chain fragment [11] [14]. This fragmentation behavior differs from related stereoisomers, providing a means for structural differentiation using mass spectrometry techniques [11] [14].
Computational chemistry studies using density functional theory calculations have provided insights into the protonation sites and fragmentation mechanisms of Budlein A [14]. These studies suggest that proton migration governs the fragmentation pathways and that the stereochemical orientation of substituents significantly influences the observed fragmentation patterns [14]. The mass spectrometry data complement nuclear magnetic resonance analysis and provide an alternative method for structural characterization [11] [14].
Infrared spectroscopy of Budlein A reveals characteristic absorption bands that correspond to the various functional groups present in the molecule [10] [12]. The spectrum displays prominent carbonyl stretching vibrations in the region between 1600 and 1800 wavenumbers, confirming the presence of ketone and ester functionalities [10] [12]. The lactone carbonyl typically appears as a strong absorption band due to the ring strain associated with the five-membered lactone ring [10].
Hydroxyl group vibrations appear in the broad region around 3200-3600 wavenumbers, consistent with the presence of the hydroxymethyl substituent [10] [12]. The stretching vibrations of carbon-hydrogen bonds are observed in the expected regions, with alkyl carbon-hydrogen stretches appearing around 2800-3000 wavenumbers and olefinic carbon-hydrogen stretches occurring at slightly higher frequencies [10]. The infrared spectrum provides complementary information to nuclear magnetic resonance data and supports the proposed structural assignments for Budlein A [10] [12].